

In-Depth Technical Guide: N-Mal-N-bis(PEG2-acid)

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Compound of Interest		
Compound Name:	N-Mal-N-bis(PEG2-acid)	
Cat. No.:	B609591	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: N-Mal-N-bis(PEG2-acid)

N-Mal-N-bis(PEG2-acid) is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibodydrug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its structure incorporates a maleimide group, reactive towards sulfhydryl (thiol) groups, and two terminal carboxylic acid groups, which can be conjugated to primary amines. The polyethylene glycol (PEG) linkers enhance solubility and provide spatial separation between the conjugated molecules.

Ouantitative Data Summary

Property	Value	Source(s)
Molecular Weight	488.49 g/mol	[1]
Exact Mass	488.2006 u	[1]
Chemical Formula	C21H32N2O11	[1]
CAS Number	2110449-02-8	[1]

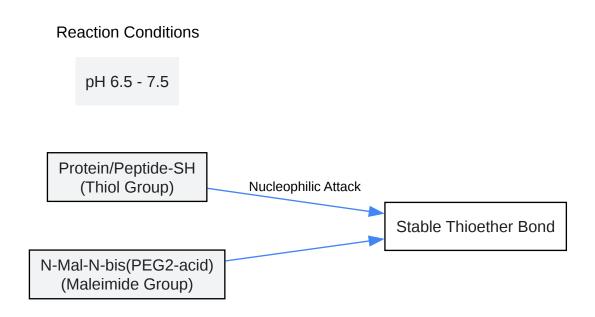
Reaction Mechanisms and Signaling Pathways



The utility of **N-Mal-N-bis(PEG2-acid)** stems from its two distinct reactive functionalities, allowing for sequential or orthogonal conjugation strategies.

Thiol-Maleimide Conjugation (Michael Addition)

The maleimide group reacts specifically with thiol groups, typically from cysteine residues in proteins or peptides, to form a stable thioether bond. This reaction, a Michael addition, is highly efficient and proceeds under mild conditions, generally at a pH between 6.5 and 7.5.



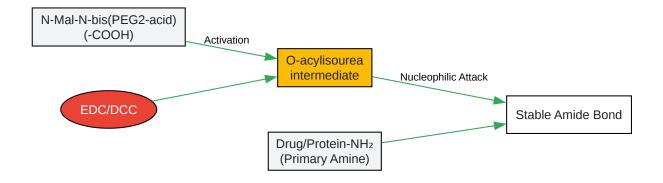
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Caption: Thiol-Maleimide Michael Addition Reaction.

Carboxylic Acid-Amine Conjugation (Amide Bond Formation)

The two terminal carboxylic acid groups can be activated to react with primary amines, such as those on lysine residues of proteins or on amine-containing payloads. This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), to form a stable amide bond.





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Caption: Carbodiimide-mediated Amide Bond Formation.

Experimental Protocols

While a specific, published experimental protocol for a complex bioconjugation using **N-Mal-N-bis(PEG2-acid)** was not identified in the search, the following represents a detailed, representative methodology for the synthesis of an antibody-drug conjugate (ADC), adapted from established protocols for similar linkers.

Representative Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process: first, the activation of the carboxylic acid groups on **N-Mal-N-bis(PEG2-acid)** and conjugation to an amine-containing cytotoxic drug, followed by the conjugation of the maleimide-functionalized drug to a reduced antibody.

Materials:

- N-Mal-N-bis(PEG2-acid)
- Amine-containing cytotoxic drug
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)



- Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Anhydrous Dimethylformamide (DMF)
- Purification columns (e.g., size-exclusion chromatography)

Procedure:

Step 1: Synthesis of Maleimide-PEG-Drug Conjugate

- Dissolve **N-Mal-N-bis(PEG2-acid)** (1.2 equivalents) and the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.
- Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
- Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
- Monitor the reaction progress by an appropriate method (e.g., LC-MS).
- Upon completion, purify the maleimide-PEG-drug conjugate using reverse-phase HPLC.

Step 2: Antibody Reduction and Conjugation

- Prepare a solution of the monoclonal antibody in PBS.
- Add a 10-fold molar excess of TCEP to the antibody solution.
- Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
- Remove excess TCEP using a desalting column equilibrated with PBS.
- Immediately add the purified maleimide-PEG-drug conjugate (from Step 1) to the reduced antibody solution at a molar ratio of 5:1 (linker-drug to antibody).
- Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.



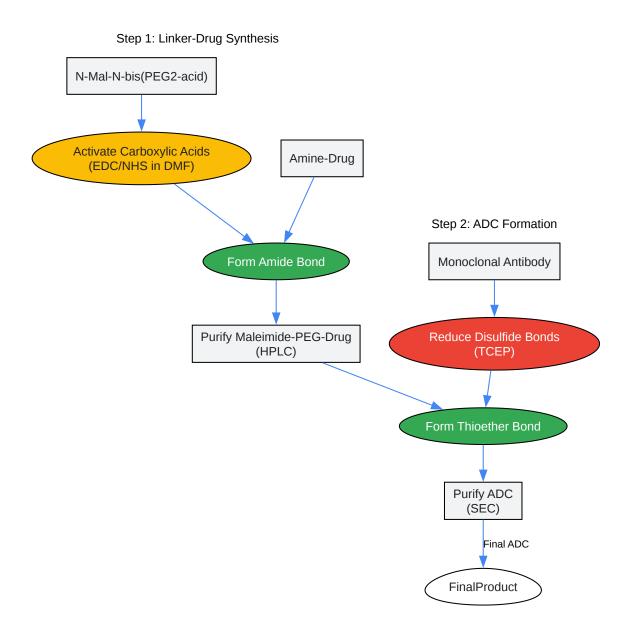




- Quench the reaction by adding an excess of N-acetylcysteine.
- Purify the final ADC using size-exclusion chromatography to remove unconjugated druglinker and other impurities.

Experimental Workflow Diagram:





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Caption: Workflow for Antibody-Drug Conjugate Synthesis.



Applications in Drug Development

N-Mal-N-bis(PEG2-acid) is a versatile tool for the development of complex biotherapeutics.

- Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs
 to monoclonal antibodies, enabling targeted delivery to cancer cells while minimizing
 systemic toxicity. The bifunctional nature allows for the conjugation of two drug molecules
 per linker, potentially increasing the drug-to-antibody ratio (DAR).
- PROTACs: As a PEG-based linker, it is suitable for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length and flexibility are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
- Peptide and Oligonucleotide Conjugation: The linker can be used to conjugate peptides or oligonucleotides to other molecules to enhance their therapeutic properties, such as stability, solubility, and cellular uptake.
- Surface Modification: The carboxylic acid groups can be used to attach the linker to aminefunctionalized surfaces, such as nanoparticles or microarrays, followed by the immobilization of thiol-containing biomolecules.

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References

- 1. medchemexpress.com [medchemexpress.com]
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